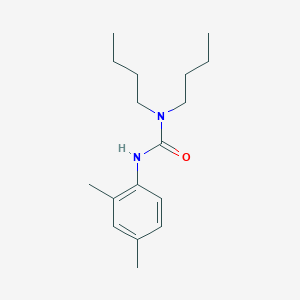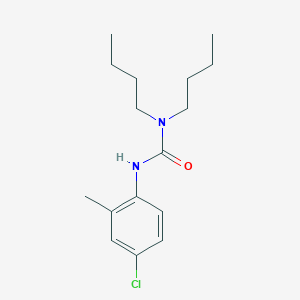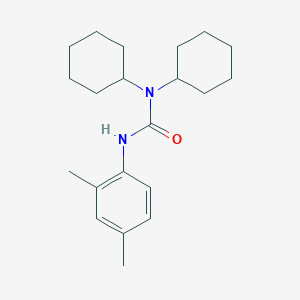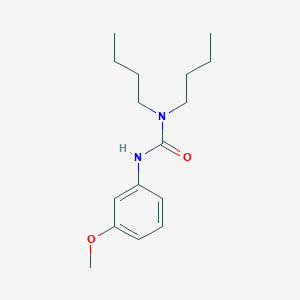
Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
説明
Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-, commonly known as DMPU, is a highly polar and aprotic solvent that is widely used in scientific research. It has gained popularity due to its unique properties, such as high boiling point, low toxicity, and excellent solubility for a wide range of chemicals. In
作用機序
DMPU acts as a polar aprotic solvent, which means that it can dissolve a wide range of polar and nonpolar compounds. It has a high dielectric constant, which allows it to solvate ions and stabilize reaction intermediates. DMPU can also act as a Lewis base, coordinating with metal ions and facilitating catalysis.
Biochemical and Physiological Effects:
DMPU has low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be handled with care as it can cause skin irritation and respiratory problems if inhaled.
実験室実験の利点と制限
DMPU has several advantages over other solvents, including its high boiling point, low toxicity, and excellent solubility for a wide range of chemicals. It is also a cost-effective alternative to toxic solvents such as dimethylformamide and dimethyl sulfoxide. However, DMPU is hygroscopic and can absorb moisture from the air, which can affect its purity and reactivity. It should also be handled with care as it is flammable and can cause skin and respiratory irritation.
将来の方向性
There are several future directions for the use of DMPU in scientific research. One area of interest is the development of new synthetic methodologies using DMPU as a solvent or reagent. Another area of interest is the use of DMPU in the production of bio-based materials, such as bioplastics and biomaterials. Additionally, DMPU can be used in the development of new catalysts and the synthesis of new metal-organic frameworks.
科学的研究の応用
DMPU is widely used in scientific research as a solvent and a reagent. It is used in organic synthesis as a substitute for toxic solvents such as dimethylformamide and dimethyl sulfoxide. It is also used in the synthesis of various compounds, including peptides, heterocycles, and organometallic complexes. DMPU is an excellent solvent for the dissolution of cellulose, chitin, and other biopolymers, making it useful in the production of bio-based materials.
特性
IUPAC Name |
3-(2,6-dimethylphenyl)-1,1-bis(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-14(5)8-7-9-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJKLEPTXSAVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392459 | |
| Record name | Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- | |
CAS RN |
86781-57-9 | |
| Record name | Urea, N'-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIISOBUTYL-3-(2,6-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B3338173.png)










![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3338259.png)
